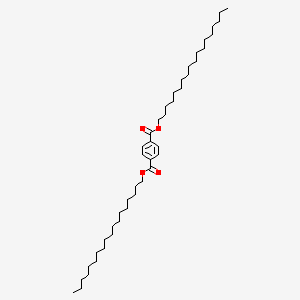

Dioctadecyl benzene-1,4-dicarboxylate

Cat. No. B1611174

Key on ui cas rn:

2944-09-4

M. Wt: 671.1 g/mol

InChI Key: VSSBWJOYPQVXKX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08741043B2

Procedure details

To a 2 L Buchi reactor equipped with a double turbine agitator and distillation apparatus was charged Dimethyl terephthalate (315.8 grams), Stearyl Alcohol (879.7 grams) and heated to 130° C. under Nitrogen purge for 1 hour, after which stirring was commenced followed by the addition of Tyzor catalyst (3.0 grams, available from Dupont). The reaction mixture was then heated to 145° C., followed by slowly ramping the temperature to 190° C. over a 3-4 hour period such that the evolution of methanol is distilled in a controlled manner. The reaction temperature was maintained at 190° C. for an additional 16 hours until >96% conversion to the product was achieved as determined by 1H NMR spectroscopy. The product was discharged as a low viscosity liquid which solidified on cooling to give a 1050 gram of a white solid (96.2% yield). The product was shown to be pure by 1H NMR spectroscopy with trace amounts of the mono-ester. Physical properties of this compound are shown in Table 2.

Name

Yield

96.2%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[C:6]([O:8][CH2:9][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])=[O:12])=[CH:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

315.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

|

|

Name

|

|

|

Quantity

|

879.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after which stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 2 L Buchi reactor equipped with a double turbine agitator and distillation apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge for 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was commenced followed by the addition of Tyzor catalyst (3.0 grams, available from Dupont)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated to 145° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 190° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over a 3-4 hour

|

|

Duration

|

3.5 (± 0.5) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled in a controlled manner

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained at 190° C. for an additional 16 hours until >96% conversion to the product

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=C(C(=O)OCCCCCCCCCCCCCCCCCC)C=C1)(=O)OCCCCCCCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1050 g | |

| YIELD: PERCENTYIELD | 96.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |